molecular formula C7H4ClFO2 B2582430 4-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS No. 1205551-36-5

4-Chloro-5-fluoro-2-hydroxybenzaldehyde

Cat. No. B2582430
CAS RN: 1205551-36-5
M. Wt: 174.56
InChI Key: IDTOALDXDPGKRJ-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClFO2/c8-5-2-7 (11)4 (3-10)1-6 (5)9/h1-3,11H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Bioconversion Potential

  • Bioconversion with Fungus Bjerkandera Adusta : A study explored the potential of the white-rot fungus Bjerkandera adusta in producing novel halogenated aromatic compounds. It was found that fluorine-containing precursors were metabolized into mixed chloro-fluoro-methoxybenzaldehydes, though new chlorinated compounds were not produced (Lauritsen & Lunding, 1998).

Synthesis of Anticancer Agents

  • Anticancer Activity of Fluorinated Analogues : Research on the synthesis of fluorinated benzaldehydes, including 4-Chloro-5-fluoro-2-hydroxybenzaldehyde, led to the creation of fluoro-substituted stilbenes. These compounds showed promising in vitro anticancer properties, making them significant in the development of new anticancer drugs (Lawrence et al., 2003).

Chromatographic Analysis

  • Gas-Liquid Chromatographic Analyses : The compound has been used in studies involving chromatographic separation of chlorinated 4-hydroxybenzaldehydes. This research contributes to the understanding of chromatographic behavior and the separation processes of similar compounds (Korhonen & Knuutinen, 1984).

Chemical Sensor Development

  • Detection of Copper Ion : A study on the development of chemical sensors for copper ion detection utilized derivatives of this compound. These sensors showed selective and sensitive detection capabilities, making them useful in environmental monitoring and bioimaging applications (Gao et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, spray (P261), and washing skin thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

4-chloro-5-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTOALDXDPGKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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